molecular formula C14H11N3S B2401230 3-ethyl-1-sulfanylidene-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 790270-82-5

3-ethyl-1-sulfanylidene-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2401230
CAS No.: 790270-82-5
M. Wt: 253.32
InChI Key: FERMFVPFPADLNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-1-sulfanylidene-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel antimicrobial agents. It belongs to the pyrido[1,2-a]benzimidazole class of heterocyclic compounds, a scaffold identified as a promising scaffold for new anti-tuberculosis (TB) drugs through phenotypic high-throughput screening . Researchers are exploring this family of compounds due to their potent activity against Mycobacterium tuberculosis (Mtb), the causative agent of TB . Structural analogues of this compound have demonstrated effectiveness against not only drug-susceptible TB strains but also multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains, making them a valuable scaffold for addressing a critical global health challenge . The synthetic pathway for related pyrido[1,2-a]benzimidazole derivatives typically involves the condensation of benzimidazole-2-acetonitrile with a suitable ethyl acetoacetate derivative in the presence of ammonium acetate . This compound is intended for research applications in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

3-ethyl-1-sulfanylidene-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3S/c1-2-9-7-13(18)17-12-6-4-3-5-11(12)16-14(17)10(9)8-15/h3-7,16H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRPOVODEZWZSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=S)N2C3=CC=CC=C3NC2=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801327487
Record name 3-ethyl-1-sulfanylidene-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801327487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832642
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

790270-82-5
Record name 3-ethyl-1-sulfanylidene-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801327487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-ethyl-13-sulfanyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-1-sulfanylidene-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with ethyl cyanoacetate in the presence of a base, followed by cyclization and introduction of the sulfanylidene group . The reaction is usually carried out under reflux conditions in ethanol, with a product yield of around 74% .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-1-sulfanylidene-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

3-ethyl-1-sulfanylidene-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 3-ethyl-1-sulfanylidene-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Key Observations :

  • Position 1: Most analogs feature a 1-oxo group (e.g., 3s, 3i), while the target compound has a 1-sulfanylidene group.
  • Position 3: The ethyl group in the target compound may confer greater lipophilicity vs.
  • Synthesis: Analogs are typically synthesized via condensation of benzimidazole-2-acetonitrile with substituted ethyl acetoacetates under thermal conditions . The target compound may require specialized reagents (e.g., sulfur donors) for sulfanylidene incorporation.

Hypothesized Activity of Target Compound :

  • The 3-ethyl group may enhance hydrophobic interactions with bacterial membranes or enzyme pockets.
  • The sulfanylidene group could improve metabolic stability compared to oxo analogs, though this requires experimental validation.

Physicochemical Properties :

  • Solubility : Analogs with polar groups (e.g., 2-hydroxyethyl in ) exhibit higher aqueous solubility, while alkyl/aryl substituents (e.g., 2-butyl in ) reduce it. The target compound’s solubility is expected to be moderate due to its mixed polarity.
  • Stability : Most analogs are stable under ambient conditions but degrade in the presence of strong oxidizers, yielding carbon/nitrogen oxides .

Biological Activity

3-Ethyl-1-sulfanylidene-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H10N3SC_{12}H_{10}N_3S with a molecular weight of approximately 226.29 g/mol. The compound features a pyrido-benzimidazole core, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds within the pyrido[1,2-a]benzimidazole class exhibit notable antimicrobial properties. A study highlighted that derivatives of this class showed effectiveness against Mycobacterium tuberculosis, particularly in strains resistant to conventional treatments. The compound 3-ethyl-1-sulfanylidene has been noted for its ability to maintain activity against multidrug-resistant tuberculosis (MDR-TB) strains, with minimum inhibitory concentrations (MICs) reported as low as 0.12 µg/mL against certain strains, demonstrating its potential as an antitubercular agent .

Cytotoxicity and Selectivity

The cytotoxicity profile of this compound has been assessed through various in vitro assays. It was found that while some derivatives exhibited high antimicrobial potency, they also presented significant toxicity towards Vero cells (African green monkey kidney cells). For instance, the lead compound demonstrated an IC50 value of 8 µg/mL against Vero cells, indicating a need for structural modifications to enhance selectivity and reduce toxicity .

Structure-Activity Relationship (SAR)

The SAR studies conducted on this compound reveal that modifications to the benzyl ring can significantly influence both potency and toxicity. Electron-withdrawing groups tend to increase cytotoxicity, whereas electron-donating groups may enhance antimicrobial activity without compromising cell viability. This relationship underscores the importance of strategic chemical modifications in drug design .

Case Study 1: Antitubercular Activity

In a phenotypic screening of over 6000 compounds, several pyrido[1,2-a]benzimidazole derivatives were identified as promising candidates against MDR-TB. Notably, one derivative maintained activity against resistant strains while exhibiting low toxicity profiles. The study emphasized the importance of further optimizing these compounds to improve their therapeutic index .

Case Study 2: Toxicity Assessment

A comparative analysis was conducted on various derivatives to assess their toxicity against Vero cells. It was observed that compounds with halogen substituents on the benzyl ring exhibited higher cytotoxicity compared to those with alkyl or methoxy groups. This finding highlights the necessity for careful consideration of substituents during the synthesis of new derivatives aimed at minimizing adverse effects while retaining efficacy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-ethyl-1-sulfanylidene-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile?

  • Methodology : The synthesis typically involves condensation of benzimidazole-2-acetonitrile with β-keto esters (e.g., ethyl acetoacetate) in the presence of ammonium acetate. Reactions are conducted under neat conditions or in anhydrous toluene at 150°C for 0.5–1.5 hours. Post-reaction, purification is achieved via HPLC or recrystallization from ethanol/DMF mixtures .
  • Key Steps :

  • Cyclization to form the pyrido[1,2-a]benzimidazole core.
  • Introduction of substituents (e.g., ethyl, sulfanylidene) via tailored precursors.
  • Final purification using solvent-dependent crystallization or chromatographic techniques.

Q. How is purity and structural integrity validated for this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and ring fusion patterns. For example, 1^1H NMR peaks at δ = 2.34 (s, 3H) indicate methyl groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., experimental vs. calculated values within 0.001 Da) .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity .

Q. What safety protocols are recommended for handling this compound?

  • Hazards : Causes skin and eye irritation (GHS Category 2/2A) and respiratory irritation (Category 3) .
  • Mitigation :

  • Use PPE (gloves, goggles, lab coats).
  • Work in a fume hood with adequate ventilation.
  • Store in airtight containers away from oxidizers .
    • First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if inhaled .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound?

  • Factors Influencing Yield :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Substituent Effects : Bulky groups (e.g., 4-chlorophenyl) may reduce yields (52–78%) compared to smaller substituents (up to 90%) .
  • Temperature Control : Reactions at 150°C in toluene reduce side-product formation .
    • Data Table :
SubstituentSolventYield (%)Purity Method
4-FluorobenzylEtOH/DMF91Recrystallization
4-ChlorophenylToluene78HPLC
BenzylEtOH/DMF90Recrystallization

Q. What pharmacological mechanisms are associated with this compound?

  • Biological Targets : Acts as a p38 MAPK inhibitor, modulating inflammatory cytokines and cellular stress pathways. Reduces DUX4 gene expression in muscular dystrophy models .
  • Experimental Design :

  • In Vitro Assays : Kinase inhibition assays (IC₅₀ values).
  • Gene Expression Studies : qPCR to quantify DUX4 suppression.
  • Cytotoxicity Screening : Dose-response curves in cancer cell lines (e.g., IC₅₀ < 10 µM in neuroblastoma) .

Q. How can structural modifications enhance its bioactivity?

  • Strategies :

  • Piperazine/Chlorobenzyl Additions : Improve kinase binding affinity (e.g., 1-[4-(4-chlorobenzyl)piperazin-1-yl] derivatives) .
  • Sulfanylidene vs. Oxo Groups : Sulfur substitution enhances metabolic stability but may reduce solubility .
    • Structure-Activity Relationship (SAR) :
ModificationBioactivity Change
Cyclohexylamino substituentIncreased p38 MAPK inhibition
Isopropyl groupEnhanced cellular uptake

Q. How should contradictions in reported data (e.g., yields, bioactivity) be resolved?

  • Root Causes :

  • Synthetic Variability : Differences in solvent purity or reaction scaling.
  • Assay Conditions : Varying cell lines or kinase isoforms in pharmacological studies.
    • Resolution :
  • Reproduce experiments with standardized protocols.
  • Cross-validate using orthogonal techniques (e.g., LC-MS for purity, SPR for binding kinetics) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.